molecular formula C18H11Cl2N3O B11533161 N-[(E)-(2,3-dichlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

N-[(E)-(2,3-dichlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11533161
M. Wt: 356.2 g/mol
InChI Key: PLVPCWJJLLJOQV-SRZZPIQSSA-N
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Description

(E)-1-(2,3-DICHLOROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,3-DICHLOROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves a coupling reaction, such as Suzuki or Stille coupling, to attach the furan ring to the imidazo[1,2-a]pyridine core.

    Attachment of the dichlorophenyl group: This can be done through a nucleophilic substitution reaction where the dichlorophenyl group is introduced to the intermediate compound.

    Formation of the methanimine linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,3-DICHLOROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-1-(2,3-DICHLOROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(2,3-DICHLOROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the furan and imidazo[1,2-a]pyridine moieties.

    Furan-2-carboxaldehyde: Contains the furan ring but lacks the dichlorophenyl and imidazo[1,2-a]pyridine groups.

    Imidazo[1,2-a]pyridine derivatives: Share the imidazo[1,2-a]pyridine core but differ in other substituents.

Uniqueness

(E)-1-(2,3-DICHLOROPHENYL)-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is unique due to its combination of the dichlorophenyl, furan, and imidazo[1,2-a]pyridine groups, which confer specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C18H11Cl2N3O

Molecular Weight

356.2 g/mol

IUPAC Name

(E)-1-(2,3-dichlorophenyl)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine

InChI

InChI=1S/C18H11Cl2N3O/c19-13-6-3-5-12(16(13)20)11-21-18-17(14-7-4-10-24-14)22-15-8-1-2-9-23(15)18/h1-11H/b21-11+

InChI Key

PLVPCWJJLLJOQV-SRZZPIQSSA-N

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C(=CC=C3)Cl)Cl)C4=CC=CO4

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N=CC3=C(C(=CC=C3)Cl)Cl)C4=CC=CO4

Origin of Product

United States

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